molecular formula C13H9NO2 B1364127 9-Nitro-9H-fluorene CAS No. 14544-96-8

9-Nitro-9H-fluorene

Cat. No.: B1364127
CAS No.: 14544-96-8
M. Wt: 211.22 g/mol
InChI Key: ZLEFBOYSYKCJQC-UHFFFAOYSA-N
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Description

9-Nitro-9H-fluorene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a nitro group (-NO2) attached to the ninth position of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-9H-fluorene typically involves the nitration of fluorene. One common method is the reaction of fluorene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the ninth position.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where fluorene is continuously fed into a reactor containing the nitrating mixture. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 9-Nitro-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-fluorenone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 9-Fluorenone derivatives.

    Reduction: 9-Amino-9H-fluorene.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9-Nitro-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It serves as a probe in studying the interactions of nitroaromatic compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Nitro-9H-fluorene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pathways involved include redox reactions and nucleophilic substitution, which can affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

    Fluorene: The parent compound without the nitro group.

    9-Fluorenone: An oxidized derivative of fluorene.

    2-Nitrofluorene: A nitro derivative with the nitro group at the second position.

Comparison:

    Uniqueness: 9-Nitro-9H-fluorene is unique due to the specific positioning of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other nitrofluorenes.

    Chemical Properties: The presence of the nitro group at the ninth position affects the compound’s electronic distribution, making it more reactive in certain chemical reactions.

    Applications: While fluorene and its derivatives have broad applications, this compound’s specific structure makes it particularly useful in specialized research and industrial applications.

Properties

IUPAC Name

9-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEFBOYSYKCJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932593
Record name 9-Nitro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14544-96-8, 55345-04-5
Record name 9H-Fluorene, 9-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014544968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055345045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Nitro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51I17870V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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